molecular formula C12H17NO B1360936 1-(2-Methylbenzyl)pyrrolidin-3-ol CAS No. 1044773-97-8

1-(2-Methylbenzyl)pyrrolidin-3-ol

Cat. No.: B1360936
CAS No.: 1044773-97-8
M. Wt: 191.27 g/mol
InChI Key: XCHKKIMRHNCWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methylbenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H17NO . The compound has a molecular weight of 191.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available sources. The compound has a molecular weight of 191.27 g/mol .

Scientific Research Applications

  • Synthesis of Chiral Pyrrolidines :The synthesis of chiral 3-substituted pyrrolidines and related compounds has been explored, starting from certain pyrrolidinones. These syntheses involve the chiral α-methylbenzyl functionality, which acts as a nitrogen-protecting group and a chiral auxiliary. This process has been crucial for generating key intermediates that were further converted to various chiral pyrrolidines, offering insights into the structural dynamics and possibilities of compounds like 1-(2-Methylbenzyl)pyrrolidin-3-ol (Suto, Turner, & Kampf, 1992).

  • Stereoselective Synthesis for Antibacterials :The stereoselective synthesis of several 3-(1-aminoethyl)pyrrolidines, important intermediates for quinolone antibacterial drugs, has been achieved using S-α-methylbenzyl as a chiral auxiliary. This approach enabled the separation of diastereomeric pyrrolidinones and the subsequent production of pure stereoisomers, demonstrating the compound's potential as a versatile intermediate in medicinal chemistry (Schroeder et al., 1992).

  • Conformational Studies and Spectroscopy :Spectroscopic studies have been conducted on compounds structurally related to this compound, such as 3-methyl-3-azabicyclo[3.2.1]octan-8α-ols. These studies aimed to understand the conformational preferences of these compounds, which have significant implications in their pharmacological properties. The pyrrolidine and piperidine rings in these compounds adopt specific conformations that are crucial for their biological activity (Iriepa et al., 2001).

  • Reaction Studies and Catalysis :The reaction behaviors and catalytic properties of compounds related to this compound have been studied, revealing their potential in synthesizing various organic compounds and their role in catalyzing important chemical reactions. These studies underline the compound's versatility and potential applications in organic synthesis and catalysis (Meghdadi et al., 2011).

Biochemical Analysis

Biochemical Properties

1-(2-Methylbenzyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s interaction with enzymes and other proteins can modulate their activity, leading to downstream effects on various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which can be attributed to its degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. The compound’s interaction with these enzymes can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKKIMRHNCWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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